1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
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Overview
Description
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole is a complex organic compound featuring both aromatic and heterocyclic structures. Its unique molecular configuration renders it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis pathways, leveraging the reactivity of its constituent moieties. The initial step may involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group under controlled conditions. Subsequent steps include the cyclization to form the tetraazole ring and methoxylation of the phenyl group.
Industrial Production Methods
Industrially, the compound's production may be scaled using continuous flow chemistry techniques, which ensure better yield and purity. Such methods often involve high-pressure and temperature conditions, alongside the use of specialized catalysts to facilitate the reaction steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: : Reduction with agents like lithium aluminium hydride can yield different reduced forms.
Substitution: : Undergoes substitution reactions, especially in the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminium hydride, typically under anhydrous conditions.
Substitution: : Electrophilic reagents such as nitrating or sulfonating agents.
Major Products
Oxidation: : Corresponding oxides and hydroxylated derivatives.
Reduction: : Amine or alkyl derivatives.
Substitution: : Nitro, sulfonate, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, it is used as a precursor for the synthesis of more complex molecules, showcasing interesting reactivity due to its functional groups.
Biology
Biologically, it is explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities, attributed to its ability to interact with biological macromolecules.
Medicine
In medicine, it could serve as a scaffold for drug development, with research ongoing into its therapeutic potential for various diseases.
Industry
Industrially, its unique structural features make it valuable in the development of specialty chemicals, including agrochemicals and advanced materials.
Mechanism of Action
The compound’s effects are largely due to its interactions at the molecular level, particularly with enzymes and receptors. The trifluoromethyl group significantly enhances its metabolic stability and binding affinity. Molecular targets often include protein kinases and G-protein coupled receptors, influencing signaling pathways crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-1H-pyrazole
5-(trifluoromethyl)-1H-tetrazole
4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
This compound's unique combination of functional groups sets it apart, particularly the trifluoromethyl group which imparts significant electron-withdrawing properties, altering its reactivity and stability compared to similar structures.
Exploring these aspects unveils the vast potential and multifaceted nature of 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVCFMNMPAVDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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